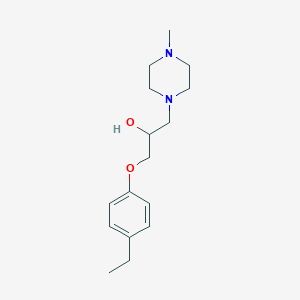
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, also known as EPP, is a chemical compound that has been of interest in scientific research due to its potential applications in medicine and pharmacology. EPP is a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and other stress hormones on the body.
科学的研究の応用
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has been studied for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of cardiovascular diseases and asthma. 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has also been studied for its effects on the central nervous system, including its potential as an anxiolytic and antidepressant.
作用機序
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and other stress hormones. This results in a decrease in heart rate, blood pressure, and other physiological responses to stress. 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has also been shown to have effects on the central nervous system, including the regulation of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of the growth and proliferation of cancer cells, the reduction of inflammation, and the regulation of neurotransmitters in the brain. 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has also been shown to have effects on the cardiovascular system, including the reduction of heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol in lab experiments is its specificity for the beta-adrenergic receptors, which allows for targeted effects on the body. However, 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can also have off-target effects on other receptors in the body, which can complicate the interpretation of results. Additionally, 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are several future directions for research on 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, including the investigation of its potential as a therapeutic agent for cardiovascular diseases, cancer, and neurological disorders. Further research is also needed to understand the mechanisms of action of 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol and its effects on other receptors in the body. The development of new synthesis methods and purification techniques may also help to overcome the limitations of 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol for lab experiments.
合成法
The synthesis of 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol involves several steps, including the reaction of 4-ethylphenol with epichlorohydrin to form 1-(4-ethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methylpiperazine to form 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol. The final product is purified through a series of recrystallization and filtration steps.
特性
IUPAC Name |
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-3-14-4-6-16(7-5-14)20-13-15(19)12-18-10-8-17(2)9-11-18/h4-7,15,19H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTLATYPGKVEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)
![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)
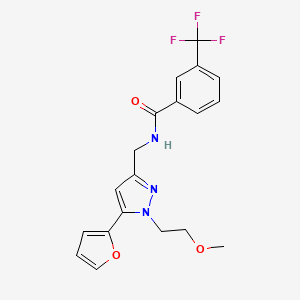
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)

![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)
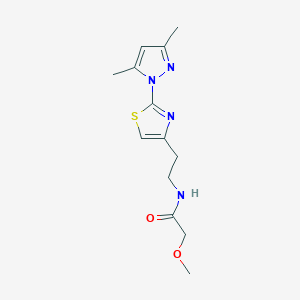
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2927134.png)
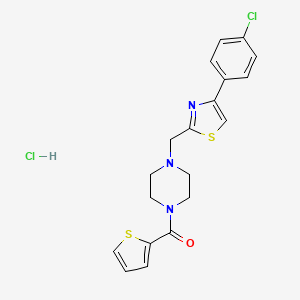
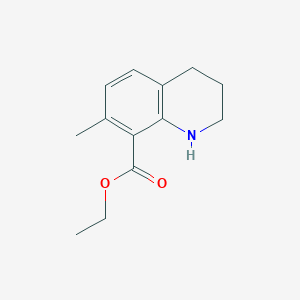
![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)
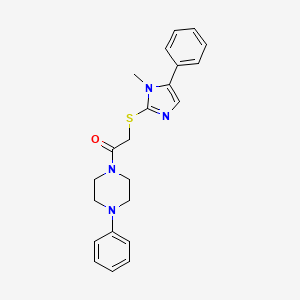
![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)